molecular formula C19H22N4O2 B11289485 1,9-Dimethyl-2-[(3-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

1,9-Dimethyl-2-[(3-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B11289485
M. Wt: 338.4 g/mol
InChI Key: ZZVFQWMYPDRORX-UHFFFAOYSA-N
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Description

1,9-Dimethyl-2-[(3-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine core, making it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dimethyl-2-[(3-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrrole derivatives.

    Introduction of the 3-methylpiperidino group: This step involves the reaction of the intermediate with 3-methylpiperidine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,9-Dimethyl-2-[(3-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,9-Dimethyl-2-[(3-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,9-Dimethyl-2-[(3-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or modulate receptor activity, leading to alterations in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their enzyme inhibitory activities.

    Pyrano[2,3-d]pyrimidine derivatives: Investigated for their anti-cancer properties.

    Pyrido[2,3-d]pyrimidine derivatives: Explored for their antibacterial and antifungal activities.

Uniqueness

1,9-Dimethyl-2-[(3-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

6,10-dimethyl-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C19H22N4O2/c1-12-6-4-8-22(11-12)19(25)15-10-14-17(21(15)3)20-16-13(2)7-5-9-23(16)18(14)24/h5,7,9-10,12H,4,6,8,11H2,1-3H3

InChI Key

ZZVFQWMYPDRORX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C

Origin of Product

United States

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